molecular formula C17H20N2O3S B11617259 N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No.: B11617259
M. Wt: 332.4 g/mol
InChI Key: NBYKFFUTWLOKLM-UHFFFAOYSA-N
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Description

N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and a phenylalaninamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves a multi-step process. One common method includes the reaction of N-benzyl-N~2~-(2-ethynylaryl)amides with sulfur dioxide and aryldiazonium tetrafluoroborates under photoinduced conditions. This reaction proceeds smoothly at room temperature in the presence of visible light, providing moderate to good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzyl and phenyl compounds.

Scientific Research Applications

N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C17H20N2O3S/c1-14(17(20)18-13-15-9-5-3-6-10-15)19(23(2,21)22)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,18,20)

InChI Key

NBYKFFUTWLOKLM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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